Azvudine Retains Nanomolar Potency Against M184V NRTI-Resistant HIV-1 While Lamivudine Exhibits High-Level Resistance
In direct head-to-head comparison using HIV-1LAI-M184V virus, azvudine demonstrated an EC50 of 3.4 nM with a 250-fold reduction in susceptibility relative to wild-type, yet remained active in the low nanomolar range [1]. In contrast, lamivudine (3TC) against M184V mutants typically exhibits EC50 values exceeding 1,000 nM, representing susceptibility reductions of >1000-fold, effectively rendering the virus resistant [1][2]. In the same in vitro induced resistance assay, lamivudine treatment resulted in higher frequency of M184I/V mutations and greater occurrence of M184V at equivalent induction times compared with azvudine [1].
| Evidence Dimension | Antiviral activity against M184V mutant HIV-1 |
|---|---|
| Target Compound Data | EC50 = 3.4 nM (HIV-1LAI-M184V); 250-fold reduction in susceptibility vs wild-type |
| Comparator Or Baseline | Lamivudine (3TC): EC50 >1,000 nM against M184V; >1000-fold reduction in susceptibility |
| Quantified Difference | Azvudine remains active in low nanomolar range; lamivudine exhibits high-level resistance with >1000-fold loss of potency |
| Conditions | HIV-1LAI-M184V virus; C8166 T-cell line; cytopathic effect protection assay |
Why This Matters
Researchers investigating NRTI cross-resistance mechanisms or screening for salvage therapy candidates require compounds that retain measurable activity against common resistance mutations; azvudine provides a quantifiable differentiation from lamivudine in M184V context.
- [1] Wang RR, Yang QH, Luo RH, Peng YM, Dai SX, Zhang XJ, Chen H, Cui XQ, Liu YJ, Huang JF, Chang JB, Zheng YT. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro. PLoS One. 2014;9(8):e105617. View Source
- [2] Ly JK, et al. The balance between NRTI discrimination and excision drives the susceptibility of HIV-1 RT mutants K65R, M184V and K65R+M184V. Antivir Chem Chemother. 2007;18(6):287-301. View Source
